3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146482
InChI: InChI=1S/C10H10BrF2NO/c11-7-5-6-3-1-2-4-8(6)14(9(7)15)10(12)13/h5,10H,1-4H2
SMILES:
Molecular Formula: C10H10BrF2NO
Molecular Weight: 278.09 g/mol

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC20146482

Molecular Formula: C10H10BrF2NO

Molecular Weight: 278.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one -

Specification

Molecular Formula C10H10BrF2NO
Molecular Weight 278.09 g/mol
IUPAC Name 3-bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one
Standard InChI InChI=1S/C10H10BrF2NO/c11-7-5-6-3-1-2-4-8(6)14(9(7)15)10(12)13/h5,10H,1-4H2
Standard InChI Key HSJBXOIHIBQMQE-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=C(C(=O)N2C(F)F)Br

Introduction

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a complex organic compound belonging to the class of tetrahydroquinoline derivatives. It features a tetrahydroquinoline backbone with a difluoromethyl group attached to the nitrogen atom and a bromine atom at the third position of the quinoline ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.

Synthesis

The synthesis of 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. These processes often start with the preparation of the tetrahydroquinoline backbone, followed by the introduction of the difluoromethyl and bromine substituents. The specific conditions and reagents used can vary, but they generally require careful control of reaction conditions such as temperature and pH.

Biological Activities and Potential Applications

Tetrahydroquinoline derivatives, including 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one, are recognized for their diverse biological activities. These compounds can exhibit antimicrobial, anticancer, and other pharmacological properties, making them candidates for drug development. The difluoromethyl group enhances lipophilicity, potentially influencing the compound's binding affinity to enzymes or receptors, which is crucial for therapeutic applications.

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